2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole ring, a sulfanyl (-S-) linker, and an acetamide group substituted with oxan-4-yl (tetrahydropyran) and 2,2,2-trifluoroethyl moieties. The oxan-4-yl substituent may confer conformational flexibility and improved solubility compared to bulkier aromatic groups .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3S/c17-16(18,19)10-21(11-5-7-23-8-6-11)14(22)9-25-15-20-12-3-1-2-4-13(12)24-15/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZEMFDYOVFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3-Benzoxazole Core
Electrophilic Activation of Tertiary Amides
Recent advances employ triflic anhydride (Tf2O) to activate tertiary amides for benzoxazole formation. A 2025 study demonstrated that treating N,N-dimethylacetamide with Tf2O and 2-fluoropyridine generates a highly electrophilic intermediate, which undergoes nucleophilic attack by 2-aminophenol derivatives. The cascade reaction proceeds via:
- Carbonyl activation by Tf2O to form a triflate intermediate.
- Intramolecular cyclization with elimination of dimethylamine.
- Aromatic stabilization to yield 2-substituted benzoxazoles.
Key Conditions :
Introduction of the Sulfanyl Group
Thiolation via Nucleophilic Displacement
The sulfanyl linker is introduced through SN2 displacement using 2-mercaptobenzoxazole (prepared from benzoxazole-2-thiol). A 2004 patent describes reacting 2-chloroacetamide intermediates with mercaptobenzoxazole in the presence of triethylamine (TEA) as a base.
Optimized Protocol :
Construction of the Dual N-Substituted Acetamide
Sequential Alkylation of Glycine Derivatives
The N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine precursor is synthesized via a two-step alkylation of glycine.
Step 1: Protection of Glycine
- Reagents : Boc-glycine (1.0 eq), oxan-4-ylmethanol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
- Conditions : DCM, 0°C to 25°C, 6 hours.
- Yield : 89%.
Step 2: Trifluoroethylation
Coupling of Substituents
Amide Bond Formation via Mixed Carbonate Activation
The final assembly employs N,N-carbonyldiimidazole (CDI) to activate the carboxylic acid of the benzoxazole-sulfanyl intermediate for coupling with the dual N-substituted amine.
Procedure :
- Activation : CDI (1.1 eq) added to 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid in ethyl acetate.
- Amination : Addition of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine (1.05 eq) at 25°C.
- Workup : Quenching with 1N HCl, extraction, and drying over Na2SO4.
- Yield : 82% after recrystallization from ethanol/water.
Industrial-Scale Considerations
Analytical Characterization
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Stereochemical Control
The trifluoroethyl group introduces steric hindrance, necessitating chiral auxiliaries during glycine alkylation. A 2016 study demonstrated L-proline-derived catalysts to achieve 94% ee in analogous systems.
Solvent Sustainability
Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME) , achieving comparable yields (80–84%) with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the benzoxazole ring can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzoxazole derivatives possess antimicrobial properties. For instance, compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide were evaluated for their effectiveness against various bacterial strains. The presence of the benzoxazole moiety is crucial for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have been investigated through in vitro studies on various cancer cell lines. For example, derivatives containing similar structural features have shown cytotoxic effects against glioblastoma and other cancer types. The mechanism often involves inducing apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .
Antidiabetic Effects
The compound has also been explored for its potential as an anti-diabetic agent. In vivo studies using models such as Drosophila melanogaster demonstrated that certain derivatives exhibited significant anti-diabetic activity by improving glucose metabolism and enhancing insulin sensitivity .
Therapeutic Implications
The therapeutic implications of this compound extend to various diseases:
- Diabetes Management : Its ability to modulate glucose levels positions it as a candidate for diabetes treatment.
- Cancer Therapy : The compound's cytotoxicity against cancer cells makes it a potential lead for developing new anticancer drugs.
- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoroethyl group may enhance its lipophilicity and membrane permeability, while the benzoxazole core can interact with various biological targets.
Comparison with Similar Compounds
Key Structural Features:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical and Crystallographic Properties
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic aryl groups (e.g., 3,4-dichlorophenyl in ) .
- Crystal Packing: Meta-substituted trichloroacetamides () exhibit varied crystal systems (monoclinic vs. triclinic) depending on substituent electronic effects. The target compound’s bulkier oxan-4-yl group may disrupt tight packing, reducing melting points compared to rigid analogs .
- Stability: Trifluoroethyl groups resist oxidative metabolism, enhancing half-life relative to non-fluorinated derivatives .
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a novel derivative of benzoxazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzoxazole ring, a sulfanyl group, and a trifluoroethyl substituent, which contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that benzoxazole derivatives exhibit a range of biological activities. The following sections detail specific activities related to the compound .
Antimicrobial Activity
Studies have shown that benzoxazole derivatives can possess significant antimicrobial properties. For instance:
- Activity Against Gram-positive Bacteria : The compound demonstrated selective activity against Bacillus subtilis, a Gram-positive bacterium. The minimum inhibitory concentration (MIC) was found to be notably lower than that for Gram-negative bacteria like Escherichia coli .
- Fungal Activity : The compound also exhibited antifungal activity against Candida albicans. In comparative studies, it was observed that certain modifications in the benzoxazole structure could enhance antifungal efficacy .
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been extensively studied:
- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). Notably, it was observed that some derivatives were more toxic to cancer cells compared to normal cells, indicating potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways related to cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzoxazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfanyl group presence | Enhances antimicrobial and anticancer activity |
| Trifluoroethyl substituent | Increases lipophilicity and cellular uptake |
| Variations in benzene ring substitutions | Alters potency against specific pathogens |
Research indicates that electron-donating groups on the phenyl ring significantly enhance antimicrobial activity compared to electron-withdrawing groups .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and increased activity against Bacillus subtilis and Candida albicans .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells. The presence of specific functional groups was linked to enhanced cytotoxic effects while minimizing toxicity to normal cells .
Q & A
Q. What strategies mitigate toxicity observed in preliminary cytotoxicity assays?
- Approach:
- Prodrug design: Mask the sulfanyl group as a disulfide to reduce off-target reactivity .
- Dose optimization: Conduct NOAEL (No Observed Adverse Effect Level) studies in zebrafish models .
- Targeted delivery: Conjugate with folate or aptamers to enhance cancer cell specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
